molecular formula C11H15N3O3 B13599523 1-(4-Methoxy-3-nitrophenyl)piperazine

1-(4-Methoxy-3-nitrophenyl)piperazine

Cat. No.: B13599523
M. Wt: 237.25 g/mol
InChI Key: WSXQKCLENUYTDN-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-nitrophenyl)piperazine is an organic compound with the molecular formula C11H15N3O3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a phenyl ring, which is further connected to a piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-3-nitrophenyl)piperazine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-(4-nitrophenyl)piperazine with methoxybenzene under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydroxide. The mixture is heated to around 100°C for several hours to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-3-nitrophenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Methoxy-3-nitrophenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-nitrophenyl)piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the methoxy and nitro groups can influence its binding affinity and selectivity towards molecular targets. For example, the nitro group can participate in hydrogen bonding interactions, while the methoxy group can enhance lipophilicity, facilitating membrane permeability .

Comparison with Similar Compounds

Comparison: 1-(4-Methoxy-3-nitrophenyl)piperazine is unique due to the specific positioning of the methoxy and nitro groups on the phenyl ring. This structural arrangement can influence its chemical reactivity and biological activity. Compared to its analogs, such as 1-(3-Methoxy-4-nitrophenyl)piperazine, the compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

1-(4-methoxy-3-nitrophenyl)piperazine

InChI

InChI=1S/C11H15N3O3/c1-17-11-3-2-9(8-10(11)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3

InChI Key

WSXQKCLENUYTDN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2CCNCC2)[N+](=O)[O-]

Origin of Product

United States

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